1-Octen-3-one is a volatile organic compound (VOC) belonging to the ketone family. [] It is often described as having a metallic, mushroom-like, or earthy aroma. [, , , , , , ] 1-Octen-3-one plays a significant role in scientific research, particularly in the fields of food science and flavor chemistry, insect behavior and plant defense mechanisms, and environmental chemistry.
Related Compounds
1-Octen-3-ol
Compound Description: 1-Octen-3-ol is an organic compound that is often described as having a mushroom-like odor. It is commonly found in fungi, particularly mushrooms, and is a significant contributor to their characteristic aroma. This compound is produced through the enzymatic oxidation of linoleic acid. [, , , , ]
Relevance: 1-Octen-3-ol is structurally very similar to 1-octen-3-one, differing only in the functional group. While 1-octen-3-one possesses a ketone group, 1-octen-3-ol has an alcohol group. This structural similarity leads to their co-occurrence in many natural sources and shared aroma profiles. [, , , , , , , , , ] In some instances, 1-octen-3-one can be enzymatically reduced to produce 1-octen-3-ol, a reaction often observed during the fermentation of wine. []
(Z)-1,5-Octadien-3-one
Compound Description: (Z)-1,5-Octadien-3-one is a volatile organic compound with a geranium-leaf-like odor. It is found in various plants and fungi, including grapes affected by powdery mildew. []
Relevance: Similar to 1-octen-3-ol, (Z)-1,5-octadien-3-one shares a similar structure with 1-octen-3-one, but contains an additional double bond in its carbon chain. This structural difference contributes to the distinct aroma of (Z)-1,5-octadien-3-one. [, ] Interestingly, both compounds can be enzymatically reduced to less potent odorants by Saccharomyces cerevisiae yeast during alcoholic fermentation, leading to a decrease in their characteristic aromas in the final product. []
3-Octanone
Compound Description: 3-Octanone is a ketone with a relatively weak odor compared to 1-octen-3-one and 1-octen-3-ol. It is often described as having a fruity or mushroom-like aroma. []
Relevance: 3-Octanone is produced through the enzymatic reduction of 1-octen-3-one. This reaction is observed during the fermentation of wine by Saccharomyces cerevisiae yeast, which leads to a decrease in the intensity of the mushroom-like aroma associated with 1-octen-3-one. []
(Z)-1,5-Octadien-3-ol
Compound Description: (Z)-1,5-Octadien-3-ol, also known as (Z)-5-Octen-1,5-diol or mushroom alcohol, is a volatile organic compound that contributes to the characteristic mushroom aroma. It is found in various fungi, particularly mushrooms, and is often found alongside 1-octen-3-one and 1-octen-3-ol. [, ]
Linoleic Acid
Compound Description: Linoleic acid is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid for humans and is found in various vegetable oils. []
Relevance: Linoleic acid is a precursor to both 1-octen-3-ol and 1-octen-3-one. It is enzymatically oxidized to form these compounds, which contribute to the characteristic aroma of certain foods. [, , ]
(E,E)-2,4-Decadienal
Compound Description: (E,E)-2,4-Decadienal is an unsaturated aldehyde known for its fatty, fried-like aroma. It is a significant contributor to the characteristic aroma of cooked meat. []
Relevance: (E,E)-2,4-Decadienal, along with 1-octen-3-one, are significant contributors to the aroma of cooked meat. These compounds are formed through lipid oxidation during the cooking process. In comparative studies of traditionally prepared and commercially produced meat bouillons, a noticeable difference in the concentration of (E,E)-2,4-decadienal was observed, with traditionally prepared samples exhibiting higher levels and, consequently, a stronger meaty aroma. []
(E)-2-Nonenal
Compound Description: (E)-2-Nonenal is an unsaturated aldehyde with a fatty, cucumber-like odor. It is known to be a significant contributor to the "off" flavor of aged beer and is also found in other food products. [, ]
Relevance: (E)-2-Nonenal, similar to 1-octen-3-one, can significantly impact the overall aroma profile of food, potentially contributing to undesirable off-flavors. Both compounds are often generated through oxidation processes and are found in various food items. For instance, (E)-2-nonenal is linked to the cardboard-like off-flavor in whey protein, while 1-octen-3-one can contribute to the fresh mushroom off-flavor in wines. [, ]
Hexanal
Compound Description: Hexanal is an aldehyde with a pungent, grassy, and green odor. It is a common volatile compound found in various fruits and vegetables. [, , , ]
Relevance: Hexanal, while not structurally related to 1-octen-3-one, is often found in similar food products and contributes to their overall aroma profiles. It is considered a significant odorant in various foods, including mushrooms, Iberian ham, and tomato. [, , , ]
2-Acetyl-1-pyrroline
Compound Description: 2-Acetyl-1-pyrroline is a powerful aroma compound with a distinct popcorn-like, nutty, or roasted odor. It is found in various cooked grains, popcorn, and cooked meat. [, ]
Relevance: While structurally unrelated to 1-octen-3-one, 2-acetyl-1-pyrroline is another key aroma compound found in cooked meat products. Its presence contributes to the overall sensory experience, particularly the roasted notes, similar to how 1-octen-3-one contributes to the meaty aroma. [, ]
Source and Classification
1-Octen-3-one is derived from the enzymatic oxidation of fatty acids, particularly linoleic acid, through the action of lipoxygenases and hydroperoxide lyases. It is classified under the category of aliphatic ketones, characterized by its straight-chain structure and the presence of a carbonyl group (C=O) at the third position of an eight-carbon chain.
Synthesis Analysis
The synthesis of 1-octen-3-one can be achieved through various methods, including:
Oxidation of Fatty Acids: The primary biosynthetic pathway involves the enzymatic oxidation of linoleic acid by lipoxygenase, leading to the formation of hydroperoxides which can subsequently decompose to yield 1-octen-3-one.
Chemical Synthesis: Laboratory synthesis can be performed via the reaction of 1-octene with ozone followed by reductive workup, or through Grignard reactions involving acrolein and amyl iodide, yielding good yields (up to 90%) depending on conditions used.
Technical Parameters
Reaction Conditions: Optimal temperatures for enzymatic reactions typically range from 25°C to 37°C, with specific pH levels tailored to enzyme activity.
Yield: Chemical methods can achieve yields around 65% to 90%, depending on the specific synthetic route employed.
Molecular Structure Analysis
1-Octen-3-one has a molecular formula of C8H14O and a molecular weight of approximately 142.20 g/mol. Its structure features a straight-chain configuration with a carbonyl group located at the third carbon:
Structural Formula:
CH3 CH24C O CH2CH3
Relevant Data
Boiling Point: Approximately 158°C
Density: About 0.825 g/cm³ at 20°C
Refractive Index: Approximately 1.438
Chemical Reactions Analysis
1-Octen-3-one participates in various chemical reactions typical for unsaturated ketones:
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for reactions with Grignard reagents or hydride donors.
Hydrogenation: Under catalytic hydrogenation conditions, it can be converted into saturated alcohols or alkanes.
Oxidation Reactions: It can undergo further oxidation to yield carboxylic acids or other derivatives.
Technical Details
Catalysts Used: Common catalysts include palladium on carbon for hydrogenation and various Lewis acids for nucleophilic additions.
Reaction Conditions: Temperature and pressure conditions vary widely based on the specific reaction pathway chosen.
Mechanism of Action
The mechanism of action for 1-octen-3-one primarily relates to its role as a signaling molecule in plants and fungi. It acts as an oxylipin messenger that influences various physiological processes:
Plant Defense Mechanism: In certain plant species, exposure to 1-octen-3-one can prime defense responses against pathogens by modulating gene expression related to stress responses.
Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties, reducing bacterial growth in treated areas significantly.
Relevant Data
Concentrations as low as 10μM have demonstrated efficacy in reducing decay rates in plant tissues.
Physical and Chemical Properties Analysis
The physical properties of 1-octen-3-one include:
Appearance: Colorless liquid
Odor: Characteristic mushroom-like aroma
Solubility: Soluble in organic solvents like ethanol and ether but poorly soluble in water.
Chemical Properties
Reactivity with nucleophiles due to the electrophilic nature of the carbonyl group.
Stability under normal storage conditions but sensitive to light and air which may lead to degradation.
Applications
1-Octen-3-one finds applications across various fields:
Flavoring Agent: Widely used in food products to impart mushroom flavors.
Fragrance Industry: Incorporated into perfumes for its unique scent profile.
Biological Research: Utilized as a model compound in studies investigating plant signaling pathways and stress responses.
Scientific Applications
The compound has been studied for its potential roles in agriculture as a biostimulant and as part of formulations aimed at enhancing plant resilience against environmental stressors.
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